(2R,4R)-4-Methylazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Methylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid. It is structurally characterized by a four-membered azetidine ring with a carboxylic acid group at the second position and a methyl group at the fourth position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Methylazetidine-2-carboxylic acid typically involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions including amino protection, intramolecular ring closing, decarboxylation, esterification, selective carbonyl reduction, and nucleophilic substitution to yield the target compound . The reaction conditions are optimized to ensure high selectivity and yield, making the process suitable for industrial production.
Industrial Production Methods
The industrial production of this compound involves scalable and environmentally friendly methods. The process includes the use of cost-effective reagents and mild reaction conditions to achieve high purity and yield. The method is designed to minimize waste and reduce the environmental impact, making it a sustainable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired selectivity and yield .
Major Products
The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
(2R,4R)-4-Methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,4R)-4-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. These interactions result in various biological effects, including neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Methylpiperidine-2-carboxylic acid: Similar in structure but with a six-membered ring.
(2R,4R)-3-(3-Mercapto-Propionyl)Thiazolidine-4-Carboxylic Acid: Contains a thiazolidine ring and is used as an antihypertensive agent
Uniqueness
(2R,4R)-4-Methylazetidine-2-carboxylic acid is unique due to its four-membered azetidine ring, which imparts distinct steric and electronic properties. These properties make it a valuable scaffold in the design of novel bioactive compounds and chiral catalysts .
Properties
IUPAC Name |
(2R,4R)-4-methylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNCIIYYAHQDGZ-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.